molecular formula C13H11ClN2O3 B8421163 5-Chloro-2-(6-methoxy-3-pyridylamino)benzoic acid

5-Chloro-2-(6-methoxy-3-pyridylamino)benzoic acid

Cat. No. B8421163
M. Wt: 278.69 g/mol
InChI Key: HMXALCWNZXLWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04226869

Procedure details

To a solution of 19.1 g. of 2,5-dichlorobenzoic acid [Besley & Goldberg, J. Chem. Soc., 2448 (1954)] in 100 ml. of amyl alcohol is added 6.9 g. of anhydrous potassium carbonate and 0.1 g. of copper oxide. The mixture is stirred and heated at 100° C. for 30 minutes, then 13.0 g. of 5-amino-2-methoxypyridine is added and the mixture is heated at reflux and stirred for 3 hours. A small amount of water forms and is collected in a Dean-Stark apparatus. The reaction mixture is cooled, poured into water and made basic with potassium carbonate. The mixture is steam-distilled to remove the amyl alcohol, then filtered and the filtrate is acidified to pH 6. The mixture is again filtered and this pink filtrate is acidified with 6 N hydrochloric acid to pH 4. The solid is collected, giving 5-chloro-2-(6-methoxy-3-pyridylamino)benzoic acid as a pink crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(O)CCCC.C(=O)([O-])[O-].[K+].[K+].[NH2:24][C:25]1[CH:26]=[CH:27][C:28]([O:31][CH3:32])=[N:29][CH:30]=1>[Cu]=O>[Cl:11][C:8]1[CH:9]=[CH:10][C:2]([NH:24][C:25]2[CH:30]=[N:29][C:28]([O:31][CH3:32])=[CH:27][CH:26]=2)=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC(=NC1)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
A small amount of water forms and is collected in a Dean-Stark apparatus
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
ADDITION
Type
ADDITION
Details
poured into water
DISTILLATION
Type
DISTILLATION
Details
The mixture is steam-distilled
CUSTOM
Type
CUSTOM
Details
to remove the amyl alcohol
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The mixture is again filtered
CUSTOM
Type
CUSTOM
Details
The solid is collected

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)O)C1)NC=1C=NC(=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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